![molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4](/img/structure/B2878613.png)

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

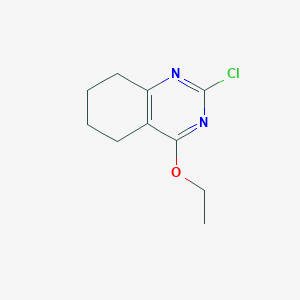

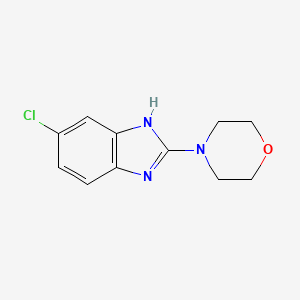

The compound “3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide” is an organic compound with the molecular formula C19H19F2NO . It is also known by its synonyms: (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide and 2-Propenamide, N-(2,4-difluorophenyl)-3-[4-(1,1-dimethylethyl)phenyl]- .

Molecular Structure Analysis

The molecular structure of this compound consists of a central acrylamide group (a double bond between a carbon and nitrogen atom), with a 4-(tert-butyl)phenyl group and a 2,4-difluorophenyl group attached to the carbon and nitrogen atoms of the acrylamide group, respectively .Scientific Research Applications

Synthesis and Characterization

- Responsive Terpolymers : A study detailed the synthesis of responsive associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and various sodium salts. These terpolymers exhibited high viscosities in the presence of NaCl and CaCl2, showcasing their potential in applications requiring electrolyte responsiveness (McCormick, Middleton, & Grady, 1992).

- Catalytic Asymmetric Cycloaddition : Another research focused on the use of acrylamides in the asymmetric [3+2] cycloaddition with allenoates. This process, catalyzed by dipeptide-derived phosphines, affords regiospecific annulation products, indicating its utility in synthesizing complex cyclic structures with moderate enantioselectivities (Han, Wang, Zhong, & Lu, 2011).

Polymer Applications

- Solubility and Thermal Stability : Research on soluble, rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups revealed these polymers are amorphous and soluble in polar aprotic solvents. Their thermal stability and solubility make them suitable for high-performance material applications (Spiliopoulos & Mikroyannidis, 1996).

- Associative Properties of Amphiphilic Terpolymers : Studies on acrylamide/acrylic acid copolymers and terpolymers with hydrophobic components like N-(4-hexylphenyl)acrylamide showed that polymer composition significantly influences their associative behavior in solution, impacting their potential uses in water treatment and drug delivery systems (Branham, Snowden, & McCormick, 1996).

Chemical Reactions and Mechanisms

- Functionalized Cyclopentenes Formation : The synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate is highlighted, showcasing the method's efficiency and enantioselectivity in producing regiospecific annulation products (Han et al., 2011).

Mechanism of Action

properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONNISHVXNFFHD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)

![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)

![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)